2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an acetic acid moiety. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of 7-methoxy-4,8-dimethylcoumarin with acetic anhydride under basic conditions. The reaction is carried out by heating the mixture, followed by acidification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during production to handle the chemicals and reaction conditions properly .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones .
Scientific Research Applications
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fluorescent dyes and organic light-emitting materials.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 7-Methoxy-2-oxo-2H-chromen-8-ylacetic acid
- 7-Carboxymethoxy-4-methylchromen-2-one
- 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid
Comparison: Compared to these similar compounds, 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its methoxy and acetic acid groups contribute to its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-9-4-5-11(18-3)8(2)13(9)19-14(17)10(7)6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDVSRGDWLTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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